molecular formula C43H47N3O10 B15142068 Activated EG3 Tail

Activated EG3 Tail

Cat. No.: B15142068
M. Wt: 765.8 g/mol
InChI Key: PGOZXYWYCWQPMP-RGYBLISZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Activated EG3 Tail is a compound known for its role in the synthesis of exon-skipping oligomer conjugates. These conjugates target specific sites within the human anti-muscular atrophy protein gene, promoting exon 51 skipping. This compound holds potential for research into treatments for muscular dystrophy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Activated EG3 Tail are not extensively documented. The compound is primarily used for research purposes, and its production is likely carried out in specialized laboratories under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Activated EG3 Tail undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include organic solvents, catalysts, and specific nucleophiles or electrophiles depending on the desired reaction. Conditions typically involve controlled temperatures and pH levels to ensure the stability and reactivity of the compound .

Major Products Formed

The major products formed from reactions involving this compound are primarily exon-skipping oligomer conjugates. These conjugates are designed to target specific genetic sequences and induce exon skipping, which is crucial for research into genetic disorders like muscular dystrophy .

Scientific Research Applications

Activated EG3 Tail has a wide range of scientific research applications, including:

Mechanism of Action

Activated EG3 Tail exerts its effects by facilitating the synthesis of exon-skipping oligomer conjugates. These conjugates complement selected target sites in the human anti-muscular atrophy protein gene, inducing exon 51 skipping. This process alters the splicing of pre-mRNA, leading to the exclusion of specific exons and the production of modified proteins. The molecular targets and pathways involved include the splicing machinery and specific genetic sequences within the target gene .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Activated EG3 Tail

This compound is unique due to its specific targeting of exon 51 within the human anti-muscular atrophy protein gene. This specificity makes it particularly valuable for research into treatments for muscular dystrophy, setting it apart from other similar compounds .

Properties

Molecular Formula

C43H47N3O10

Molecular Weight

765.8 g/mol

IUPAC Name

4-O-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] 1-O-[2-[2-[2-(4-tritylpiperazine-1-carbonyl)oxyethoxy]ethoxy]ethyl] butanedioate

InChI

InChI=1S/C43H47N3O10/c47-36(18-19-37(48)56-46-40(49)38-31-16-17-32(30-31)39(38)41(46)50)54-28-26-52-24-25-53-27-29-55-42(51)44-20-22-45(23-21-44)43(33-10-4-1-5-11-33,34-12-6-2-7-13-34)35-14-8-3-9-15-35/h1-17,31-32,38-39H,18-30H2/t31-,32+,38-,39+

InChI Key

PGOZXYWYCWQPMP-RGYBLISZSA-N

Isomeric SMILES

C1CN(CCN1C(=O)OCCOCCOCCOC(=O)CCC(=O)ON2C(=O)[C@H]3[C@@H]4C[C@H]([C@H]3C2=O)C=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1CN(CCN1C(=O)OCCOCCOCCOC(=O)CCC(=O)ON2C(=O)C3C4CC(C3C2=O)C=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.